molecular formula C22H24ClN3O3S B2814725 N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 449789-02-0

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Katalognummer B2814725
CAS-Nummer: 449789-02-0
Molekulargewicht: 445.96
InChI-Schlüssel: JLDZLVJZBRIHFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of the compound is C19H18ClN3O4 . The molecular weight is 387.82 g/mol . The structure of the compound includes a pyrazole ring bound to a phenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 387.82 g/mol . Unfortunately, specific physical and chemical properties such as melting point, solubility, and stability were not found in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a compound whose related derivatives have been explored for their potential antimicrobial properties. One study involved the synthesis of adamantane derivatives, including N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines, which exhibited marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis. This research indicates the potential utility of adamantane-1-carboxamide derivatives in developing new antimicrobial agents (Eisa, Tantawy, & El-kerdawy, 1990).

Catalytic Synthesis and Chemical Characterization

Another area of research involves the catalytic synthesis of N-Aryladamantane-1-carboxamides, highlighting a methodological development in the chemical synthesis of adamantane derivatives. This research showcases the successful synthesis of these compounds in good yields through a reaction involving adamantane-1-carboxylic acid and aromatic amines, facilitated by phosphorus trichloride, dimethylaminopyridine, and triethylamine. Such advancements in synthetic methodologies expand the toolkit for creating adamantane-based compounds with potential applications in various fields, including pharmaceuticals and materials science (Shishkin et al., 2020).

Molecular Modeling and SAR Study

Research into pyrazolo[5,1-f][1,6]naphthyridine-carboxamide derivatives, structurally related to the compound of interest, has been conducted to evaluate their affinity at CB1 and CB2 receptors. This includes the synthesis and evaluation of derivatives with modifications at the carboxamide moiety, aiming to explore their potential as CB2 receptor antagonists/inverse agonists. Such studies are crucial for understanding the pharmacological activities of these compounds, potentially leading to new therapeutic agents (Dore et al., 2016).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure and molecular interactions of related pyrazole derivatives have been characterized, providing insights into their structural features and potential interactions in biological systems. This research contributes to the broader understanding of how such compounds may interact with biological targets, aiding in the design of more effective and selective agents (Kumara et al., 2017).

Eigenschaften

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c23-16-2-1-3-17(7-16)26-20(18-11-30(28,29)12-19(18)25-26)24-21(27)22-8-13-4-14(9-22)6-15(5-13)10-22/h1-3,7,13-15H,4-6,8-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDZLVJZBRIHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)(=O)CC5=NN4C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.